N-[3-(5-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide
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Overview
Description
N-[3-(5-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide is a complex organic compound that features a pyrazole ring fused with a cyclohexadienone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . This reaction is often carried out under acidic or basic conditions, depending on the specific reagents used.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclocondensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[3-(5-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-4-oxocyclohexa-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(5-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-4-oxocyclohexa-1-yl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its antioxidant properties.
Edaravone: A free radical scavenger used in the treatment of neurological conditions.
Uniqueness
N-[3-(5-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-4-oxocyclohexa-1-yl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring with a cyclohexadienone structure sets it apart from other similar compounds.
Properties
CAS No. |
90789-17-6 |
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Molecular Formula |
C18H17N3O2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-[4-hydroxy-3-(5-methyl-1-phenylpyrazol-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C18H17N3O2/c1-12-10-17(20-21(12)15-6-4-3-5-7-15)16-11-14(19-13(2)22)8-9-18(16)23/h3-11,23H,1-2H3,(H,19,22) |
InChI Key |
BIIYCQSHSFEHFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)C3=C(C=CC(=C3)NC(=O)C)O |
Origin of Product |
United States |
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